molecular formula C11H14ClNO B1433292 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride CAS No. 28708-48-7

1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride

Cat. No. B1433292
CAS RN: 28708-48-7
M. Wt: 211.69 g/mol
InChI Key: IFPJIPUPPFYOFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials to form the isoindole ring system. Detailed synthetic routes and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride consists of a five-membered heterocyclic moiety called imidazole . Imidazole possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also known as 1,3-diazole . The compound contains two nitrogen atoms, one of which bears a hydrogen atom, while the other is a pyrrole-type nitrogen .


Physical And Chemical Properties Analysis

  • Tautomeric Forms : Due to the positive charge on either of the two nitrogen atoms, it exhibits two equivalent tautomeric forms .

Scientific Research Applications

Chemical Synthesis and Applications

  • Isoxazolone derivatives, closely related to the chemical structure of interest, have shown significant biological and medicinal properties, serving as intermediates for synthesizing numerous heterocycles. These compounds are synthesized through reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, suggesting a methodological approach that might be applicable to synthesizing or modifying 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride for various applications (Laroum et al., 2019).

Biological Activities and Therapeutic Potential

  • The pharmacological activities of compounds like 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride are of interest, particularly in the context of cancer therapy and immunosuppression. For instance, 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), a compound with a somewhat similar complex structure, has shown preclinical antitumor efficacy in several cancer models. FTY720's dual role in immunosuppression and antitumor activity points to the potential multifaceted biological activities that complex heterocyclic compounds can exhibit, suggesting avenues for research into 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride (Zhang et al., 2013).

Safety and Hazards

  • Safety Data Sheet : Link

properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-9(13)6-12-7-10-4-2-3-5-11(10)8-12;/h2-5H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPJIPUPPFYOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1CC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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